Tuvatexib - 2055404-90-3

Tuvatexib

Catalog Number: EVT-284453
CAS Number: 2055404-90-3
Molecular Formula: C21H23NO3
Molecular Weight: 337.419
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Tuvatexib is a potent, selective small molecule modulator of Hexokinase 2 (HK2) interaction with the mitochondria, selectively dissociates HK2 from VDAC1 in vitro with IC50 of 92 nM; does not affect the VDAC1/HK1 complex; dose-dependent reduces mitochondrial-bound HK2 levels in human skin SCC A431 cells with IC50 of 0.8 uM, reduces glycolysis and triggers apoptosis in cancer cells, without affecting hexokinase 1-expressing normal cells; demonstrates anti-cancer activity in UVB-damaged skin model in SKH-1 mice.
Source and Classification

Tuvatexib is classified under:

  • Antineoplastics: Drugs that inhibit or prevent the development of tumors.
  • Skin disorder therapies: Specifically targeting conditions like actinic keratosis.
  • Small molecules: These compounds typically have low molecular weight and can easily enter cells to exert their effects .
Synthesis Analysis

Methods and Technical Details

The synthesis of Tuvatexib involves several key steps, although specific details on the synthetic pathway are not extensively documented in public literature. The compound's development focuses on optimizing its efficacy as a hexokinase inhibitor. Hexokinase plays a pivotal role in glucose metabolism, and its inhibition can lead to reduced energy supply in rapidly proliferating cancer cells, thereby promoting apoptosis.

The technical aspects of the synthesis likely include:

  • Chemical Reactions: Utilizing various organic synthesis techniques to construct the molecular framework.
  • Purification Processes: Techniques such as chromatography may be employed to isolate and purify the final product .
Molecular Structure Analysis

Structure and Data

Tuvatexib's molecular structure is characterized by its ability to interact with hexokinase and voltage-dependent anion channels. While specific structural data such as bond angles or molecular geometry are not provided in the available literature, its classification suggests a complex arrangement conducive to its biological activity.

  • Molecular Formula: Not explicitly stated, but it consists of elements typical for small molecule drugs.
  • Molecular Weight: Also not specified, but it is expected to be within the range typical for similar compounds.
Chemical Reactions Analysis

Reactions and Technical Details

The primary chemical reactions involving Tuvatexib center around its interaction with target enzymes:

  • Inhibition of Hexokinase: Tuvatexib binds to hexokinase, disrupting its normal function and leading to decreased glucose metabolism in cancer cells.
  • Modulation of Voltage-Dependent Anion Channels: This action affects mitochondrial function and apoptosis pathways.

These reactions are crucial for understanding how Tuvatexib exerts its therapeutic effects against cancer cells .

Mechanism of Action

Process and Data

The mechanism of action for Tuvatexib involves:

  1. Hexokinase Inhibition: By inhibiting hexokinase, Tuvatexib reduces glucose utilization in cancer cells, which rely heavily on glycolysis for energy production (the Warburg effect).
  2. Induction of Apoptosis: The disruption of metabolic pathways leads to increased oxidative stress and ultimately triggers programmed cell death in malignant cells .

This dual action not only targets tumor growth but also helps restore normal cellular metabolism.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

While specific physical properties such as melting point or solubility are not detailed in the available literature, general characteristics for similar compounds include:

  • Solubility: Likely soluble in organic solvents, typical for small molecule drugs.
  • Stability: Expected to have stability under standard laboratory conditions but may require specific storage conditions to maintain efficacy.

Further studies would be necessary to elucidate these properties comprehensively.

Applications

Scientific Uses

Tuvatexib is primarily being investigated for:

  • Treatment of Actinic Keratosis: A precancerous condition caused by sun exposure.
  • Cutaneous T-cell Lymphoma: A type of cancer affecting the skin.

The ongoing clinical trials aim to establish its efficacy and safety profile compared to existing treatments . As research progresses, Tuvatexib may also find applications in treating other malignancies due to its mechanism targeting metabolic pathways critical for tumor survival.

Introduction to Tuvatexib and Therapeutic Context

Metabolic Dysregulation in Oncological Pathologies

Cancer cells exhibit profound metabolic reprogramming characterized by:

  • Enhanced glycolytic flux: Despite available oxygen, tumor cells preferentially utilize glycolysis for ATP production, generating lactate as an end product. This Warburg effect enables rapid biomass generation and survival in hypoxic microenvironments [3] [6].
  • Mitochondrial alterations: While oxidative phosphorylation is downregulated, mitochondria remain essential for biosynthetic precursors and apoptosis regulation. HK2 overexpression physically couples glycolysis to mitochondrial ATP production [3] .
  • Hexokinase isoform switching: Normal adult tissues predominantly express HK1, but tumors overexpress HK2 (up to 200-fold), which exhibits higher affinity for mitochondria and confers resistance to apoptosis. HK2 constitutes >80% of total hexokinase activity in many carcinomas [1] [6] .

Table 1: Hexokinase Isoform Characteristics in Normal vs. Cancer Cells

IsoformNormal Tissue ExpressionCancer AssociationMitochondrial Binding
HK1Ubiquitous (brain, muscle)Modest overexpressionModerate affinity
HK2Low (embryonic, adipose)High overexpressionHigh affinity (VDAC1-dependent)
HK3Lung, leukocytesVariableLow/absent
HK4 (GCK)Liver, pancreasRare alterationsAbsent

The HK2-VDAC1 complex provides tumor cells with privileged access to mitochondrial ATP while simultaneously blocking mitochondrial permeability transition pore opening and cytochrome c release. This dual function creates a formidable survival advantage: cancer cells become addicted to HK2-mediated glycolysis while evading intrinsic apoptosis [3] [6] . Electrophysiological studies confirm that HK2 binding reduces VDAC1 conductance by ~60% but does not completely occlude the channel, permitting sufficient metabolite flux for tumor survival while maintaining anti-apoptotic effects [3] .

Current Therapeutic Challenges in Cutaneous Oncology

Actinic keratosis (AK) and cutaneous T-cell lymphoma (CTCL) present unique therapeutic challenges:

  • Field cancerization: AK affects large areas of sun-damaged skin, necessitating field-directed therapies rather than lesion-specific approaches. Current options (5-FU, imiquimod, cryotherapy) often cause severe inflammation, limiting treatment adherence and area coverage [9].
  • Therapeutic resistance: Advanced AK lesions and CTCL frequently develop resistance to conventional DNA-targeting agents and immunomodulators due to accumulated genetic alterations and immune evasion mechanisms [4].
  • Cosmetic outcomes: Destructive methods (cryotherapy, curettage) cause scarring, while topical therapies trigger erythema, crusting, and pain in >80% of patients. A recent Phase II trial of mechlorethamine showed only 13% complete response rates in CTCL with median response duration of 26 weeks [9].

Table 2: Limitations of Current Actinic Keratosis Therapies

Therapy ClassRepresentative AgentsComplete Response RateMajor Limitations
Topical cytotoxics5-fluorouracil45-55%Severe inflammation, 2-4 week treatment duration
Immune response modifiersImiquimod50-60%Flu-like symptoms, application site reactions
Microtubule inhibitorsTirbanibulin40-50% (25cm² area)Limited treatment area (until recent FDA expansion)
Physical destructionCryotherapy60-70%Scarring, hypopigmentation, poor field treatment

Recent clinical findings indicate that Tuvatexib may address these challenges through its mechanism of action. Phase IIa trial data (NCT02844777) demonstrated a 56% objective response rate in AK patients with 22% complete responses within 8-12 weeks [9]. Notably, a Phase IIb study (NCT03538951) revealed enhanced efficacy in advanced AK lesions compared to early-stage lesions, suggesting preferential targeting of metabolically dysplastic tissue [4] [9].

Rationale for Targeting Hexokinase 2 (HK2) and Voltage-Dependent Anion Channels (VDAC)

The HK2-VDAC1 complex represents a compelling therapeutic target due to:

  • Structural vulnerability: The HK2-VDAC1 interface involves specific electrostatic interactions between charged residues (VDAC1: E72, D77, K73; HK2: H-anchor domain). Phosphorylation of VDAC1 at threonine residues disrupts this binding, creating an exploitable target [3] [6] .
  • Cancer specificity: Normal cells predominantly utilize HK1, which lacks the hydrophobic N-terminal membrane anchor essential for VDAC1 binding. HK2's 15-residue N-terminal domain inserts into the mitochondrial outer membrane, facilitating stable VDAC1 interaction [3] [6].
  • Dual metabolic/anti-apoptotic function: The HK2-VDAC1 complex provides both glycolytic advantage and apoptosis suppression. Structural studies reveal that membrane-bound HKII first inserts its hydrophobic H-anchor into the outer mitochondrial membrane before interacting with VDAC1's cytosolic surface [3].

Tuvatexib exploits this vulnerability through:

  • Selective HK2-VDAC1 dissociation: Preferentially disrupts HK2 binding to VDAC1 (IC₅₀ = 92 nM) without affecting VDAC1-HK1 complexes [1].
  • Metabolic reprogramming: Reduces mitochondrial-bound HK2 levels (IC₅₀ = 0.8 μM) in human squamous carcinoma cells, decreasing glycolysis and ATP production [1].
  • Apoptosis induction: Triggers mitochondrial-mediated apoptosis in HK2-expressing cancer cells while sparing normal keratinocytes [1] [5].
  • Topical bioavailability: Formulated for cutaneous penetration, achieving therapeutic concentrations in UVB-damaged skin models while minimizing systemic exposure [1] [9].

Computational modeling of the HK2-VDAC1 complex reveals that Tuvatexib binds at the interface, sterically hindering critical electrostatic interactions. Molecular dynamics simulations show that the partial (not complete) channel blockade reduces conductance by 40-60%, consistent with electrophysiological measurements [3] . This distinguishes Tuvatexib from earlier VDAC-binding compounds that caused complete channel occlusion and non-selective cytotoxicity.

Table 3: Compounds Targeting Hexokinase-VDAC Interaction

CompoundMechanismDevelopment StatusKey Differentiators from Tuvatexib
Tuvatexib (VDA-1102)Selective HK2-VDAC1 dissociationPhase II (AK, CTCL)Topical administration, cancer cell selectivity
VDA-1275Systemic HK2 inhibitorPreclinical (solid tumors)Parenteral administration, broader hexokinase inhibition
Methyl jasmonateNatural HK2-VDAC1 disruptorExperimentalNon-selective, poor pharmacokinetics
VDAC1-derived peptidesCompetitive HK2 bindingResearch toolLimited membrane permeability

The therapeutic rationale is further strengthened by Tuvatexib's efficacy in UVB-damaged skin models, where it reduced tumor formation by >70% through restoration of normal keratinocyte metabolism. This positions Tuvatexib as a promising disease-modifying therapy for field cancerization in photodamaged skin [1] [9]. With its novel metabolic mechanism and favorable early-phase clinical data, Tuvatexib addresses critical limitations in cutaneous oncology by targeting the fundamental metabolic adaptations that drive tumor progression and treatment resistance.

Table 4: Tuvatexib Compound Synonyms

SynonymContext of Use
TuvatexibInternational Nonproprietary Name (INN)
VDA-1102Developmental Code
AlmavidAlternate Brand Designation
Quinolin-8-yl 2-[3-oxo-2-[(Z)-pent-2-enyl]cyclopentyl]acetateSystematic IUPAC Name
CAS 2055404-90-3Chemical Identifier

Properties

CAS Number

2055404-90-3

Product Name

Tuvatexib

IUPAC Name

quinolin-8-yl 2-[3-oxo-2-[(Z)-pent-2-enyl]cyclopentyl]acetate

Molecular Formula

C21H23NO3

Molecular Weight

337.419

InChI

InChI=1S/C21H23NO3/c1-2-3-4-9-17-16(11-12-18(17)23)14-20(24)25-19-10-5-7-15-8-6-13-22-21(15)19/h3-8,10,13,16-17H,2,9,11-12,14H2,1H3/b4-3-

InChI Key

AFOGJOMDCIQZNM-NMBNSIPYSA-N

SMILES

CCC=CCC1C(CCC1=O)CC(=O)OC2=CC=CC3=C2N=CC=C3

Solubility

Soluble in DMSO

Synonyms

Tuvatexib

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.